molecular formula C24H25ClN8OS B14940743 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14940743
M. Wt: 509.0 g/mol
InChI Key: WEDBQKBCBOAFLT-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole, pyrimidine, and acetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 5-chloro-1H-indole, which is then reacted with ethylamine to form 2-(5-chloro-1H-indol-3-yl)ethylamine. This intermediate is further reacted with 4,6-dimethylpyrimidine-2-amine under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H25ClN8OS

Molecular Weight

509.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H25ClN8OS/c1-14-6-8-27-24(31-14)35-13-21(34)32-22(33-23-29-15(2)10-16(3)30-23)26-9-7-17-12-28-20-5-4-18(25)11-19(17)20/h4-6,8,10-12,28H,7,9,13H2,1-3H3,(H2,26,29,30,32,33,34)

InChI Key

WEDBQKBCBOAFLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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